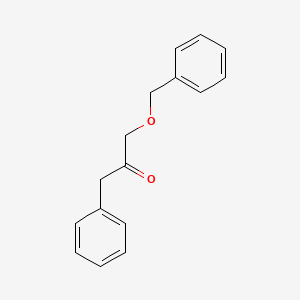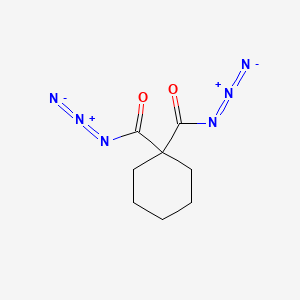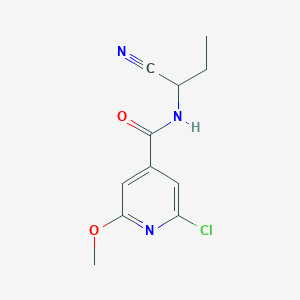
1,3,8-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3,8-Tribromo-dibenzofurane est un composé chimique appartenant à la famille des dibenzofuranes. Les dibenzofuranes sont des composés aromatiques tricycliques constitués de deux cycles benzéniques fusionnés à un cycle furane central. L'ajout d'atomes de brome aux positions 1, 3 et 8 de la structure du dibenzofurane donne le 1,3,8-Tribromo-dibenzofurane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 1,3,8-Tribromo-dibenzofurane peut être synthétisé par plusieurs méthodes. Une approche courante consiste à bromer le dibenzofurane à l'aide d'agents bromants tels que l'acide tribromo-isocyanurique. La réaction a généralement lieu dans des conditions contrôlées pour assurer une bromation sélective aux positions souhaitées. Le processus comprend les étapes suivantes :
Bromation : Le dibenzofurane est traité avec de l'acide tribromo-isocyanurique en présence d'un solvant approprié, tel que l'acétonitrile, à température ambiante.
Purification : Le mélange réactionnel est ensuite purifié à l'aide de techniques telles que la chromatographie sur colonne pour isoler le produit souhaité.
Méthodes de production industrielle
La production industrielle du 1,3,8-Tribromo-dibenzofurane peut impliquer des processus de bromation à grande échelle utilisant des agents bromants similaires. Les conditions réactionnelles sont optimisées pour obtenir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3,8-Tribromo-dibenzofurane subit diverses réactions chimiques, notamment :
Substitution électrophile : Les atomes de brome sur le cycle dibenzofurane peuvent participer à des réactions de substitution électrophile, permettant une fonctionnalisation supplémentaire du composé.
Réduction : Les atomes de brome peuvent être réduits pour former des dérivés de dibenzofurane avec moins de substituants brome.
Oxydation : Le composé peut subir des réactions d'oxydation pour introduire des groupes fonctionnels supplémentaires.
Réactifs et conditions courants
Substitution électrophile : Des réactifs tels que les halogènes (chlore, iode) et les acides de Lewis (chlorure d'aluminium) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.
Principaux produits formés
Substitution électrophile : Les produits comprennent divers dérivés halogénés du dibenzofurane.
Réduction : Les produits comprennent le dibenzofurane avec moins d'atomes de brome.
Applications De Recherche Scientifique
Le 1,3,8-Tribromo-dibenzofurane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes. Sa structure unique permet d'étudier les réactions de substitution aromatique et de développer de nouvelles méthodologies de synthèse.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Les chercheurs étudient ses interactions avec les cibles biologiques afin de comprendre son mécanisme d'action.
Médecine : Il est exploré comme un composé de tête potentiel pour le développement de médicaments. Ses dérivés sont criblés pour leurs activités thérapeutiques contre diverses maladies.
Industrie : Le composé est utilisé dans le développement de semi-conducteurs organiques et de matériaux pour applications électroniques. .
5. Mécanisme d'action
Le mécanisme d'action du 1,3,8-Tribromo-dibenzofurane implique son interaction avec des cibles moléculaires spécifiques. Les atomes de brome sur le cycle dibenzofurane peuvent former des liaisons halogènes avec des macromolécules biologiques, affectant ainsi leur fonction. Le composé peut également subir des transformations métaboliques dans les systèmes biologiques, conduisant à la formation de métabolites actifs qui exercent leurs effets. Les voies exactes et les cibles moléculaires impliquées dans son mécanisme d'action font l'objet de recherches en cours .
Mécanisme D'action
The mechanism of action of 1,3,8-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms on the dibenzofuran ring can form halogen bonds with biological macromolecules, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3,7-Tribromo-dibenzofurane : Un autre dérivé tribromé avec des atomes de brome aux positions 1, 3 et 7.
1,4,7-Tribromo-dibenzofurane : Un dérivé tribromé avec des atomes de brome aux positions 1, 4 et 7.
Dibenzofurane : Le composé parent sans aucun substituant brome.
Unicité
Le 1,3,8-Tribromo-dibenzofurane est unique en raison du positionnement spécifique des atomes de brome, qui influence sa réactivité chimique et ses propriétés physiques. La disposition des atomes de brome affecte la distribution électronique du composé, ce qui le distingue des autres dérivés tribromés. Cette unicité contribue à ses applications spécifiques en recherche scientifique et dans l'industrie .
Propriétés
Numéro CAS |
142408-19-3 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
1,3,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-10-8(3-6)12-9(15)4-7(14)5-11(12)16-10/h1-5H |
Clé InChI |
NMVVTHPIGSTTDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(O2)C=C(C=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)


![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)


![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)

